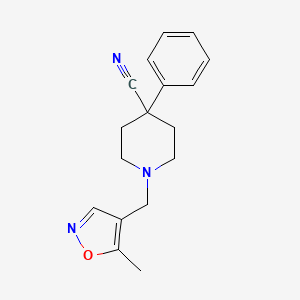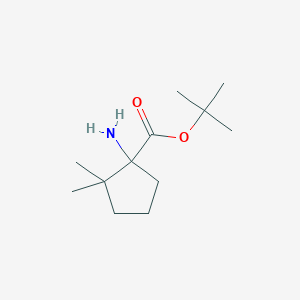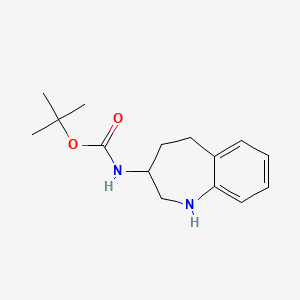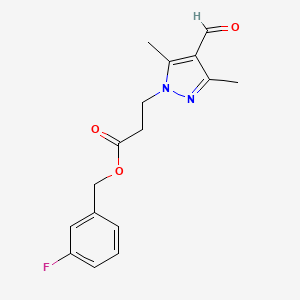![molecular formula C15H13Cl2N5O3S B2924013 N-(3,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946230-11-1](/img/structure/B2924013.png)
N-(3,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dichlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H13Cl2N5O3S and its molecular weight is 414.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis with Activated Nitriles
Research on the synthesis of heterocyclic compounds with activated nitriles, including derivatives of pyrazolo[3,4-d]pyrimidine, reveals a significant interest in these compounds for their diverse biological activities. The study by Elian, Abdelhafiz, and Abdelreheim (2014) outlines the synthesis of new derivatives from activated nitriles, leading to polyfunctionally substituted heterocycles. Such compounds have applications ranging from pharmaceuticals to agrochemicals due to their structural diversity and biological relevance Elian, M., Abdelhafiz, I., & Abdelreheim, M. (2014). Heterocyclic synthesis with activated nitriles: And expeditus synthetic approach to polyfunctionally substituted heterocyclo pyrimidines, pyrazolo, chromeno and tetrahydrobenzo[b]thiophene..
Antitumor Evaluation of Pyrazolo[3,4-d]Pyrimidine Derivatives
A study by El-Morsy, El-Sayed, and Abulkhair (2017) on the synthesis, characterization, and in vitro antitumor evaluation of new pyrazolo[3,4-d]pyrimidine derivatives underscores the potential of such compounds in cancer research. They evaluated the antitumor activity of these derivatives against human breast adenocarcinoma cell line MCF7, finding that certain derivatives exhibited mild to moderate activity. This research highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives as candidates for developing new antitumor agents El-Morsy, A., El-Sayed, M., & Abulkhair, H. S. (2017). Synthesis, characterization and in vitro antitumor evaluation of new pyrazolo[3,4-d]pyrimidine derivatives..
Synthesis and Antimicrobial Activity
Bondock, Rabie, Etman, and Fadda (2008) explored the synthesis of new heterocycles incorporating antipyrine moiety and evaluated their antimicrobial activity. Their work contributes to the understanding of how structural variations in such compounds can impact their biological activity, offering insights into the development of new antimicrobial agents Bondock, S., Rabie, R., Etman, H., & Fadda, A. (2008). Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety. European journal of medicinal chemistry..
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives by Chkirate et al. (2019) illustrate another dimension of research. These complexes were analyzed for their antioxidant activity, demonstrating the versatility of pyrazolo[3,4-d]pyrimidine derivatives in contributing to the study of antioxidant agents Chkirate, K., Fettach, S., Karrouchi, K., Sebbar, N. K., Essassi, E., Mague, J., Radi, S., El Abbes Faouzi, M., Adarsh, N. N., & Garcia, Y. (2019). Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide: Effect of hydrogen bonding on the self assembly process and antioxidant activity. Journal of inorganic biochemistry..
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O3S/c16-10-2-1-8(5-11(10)17)19-12(24)7-26-15-20-13-9(14(25)21-15)6-18-22(13)3-4-23/h1-2,5-6,23H,3-4,7H2,(H,19,24)(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXYYDLIZOXTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde](/img/structure/B2923933.png)

![N-(2,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2923935.png)
![N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]but-2-ynamide](/img/structure/B2923936.png)
![methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)


![(E)-4-ethoxy-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2923942.png)
![1-[(4-Chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2923943.png)

![2,3-dimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2923949.png)

![Tert-butyl N-[5-(2-methoxyethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2923953.png)